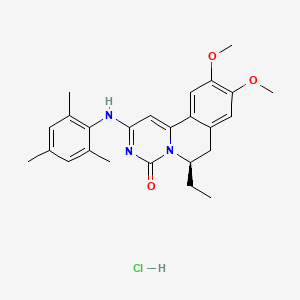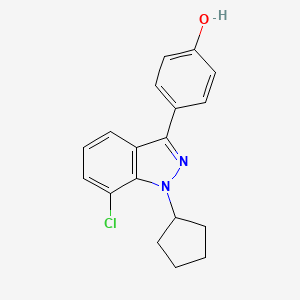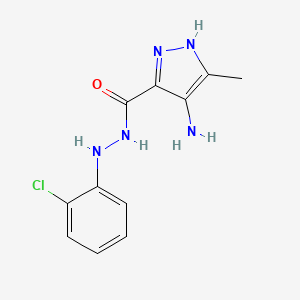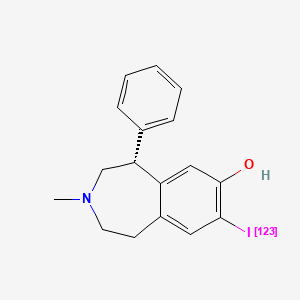
(4''R)-4''-(Acetylamino)-5-O-demethyl-4''-deoxy-26-methoxyavermectin A1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its enhanced efficacy and reduced toxicity compared to its parent compound, making it a valuable asset in both agricultural and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a typically involves multiple steps, starting from the parent avermectin compound. The key steps include:
Demethylation: The 5-O-methyl group is selectively removed under controlled conditions.
Acetylation: The 4’'-amino group is acetylated using acetic anhydride in the presence of a base.
Methoxylation: Introduction of the 26-methoxy group is achieved through a methylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by fine-tuning temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating enzyme activity.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new agricultural pesticides and veterinary medicines.
作用機序
The mechanism of action of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound also affects other pathways, including those involved in neurotransmission and energy metabolism.
類似化合物との比較
Similar Compounds
Avermectin B1a: Another derivative of avermectin with similar anthelmintic properties.
Ivermectin: A well-known avermectin derivative used in both human and veterinary medicine.
Doramectin: Used primarily in veterinary applications for its potent antiparasitic effects.
Uniqueness
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a stands out due to its enhanced efficacy and reduced toxicity. Its unique structural modifications confer improved pharmacokinetic properties, making it a more effective and safer option compared to other avermectin derivatives.
特性
CAS番号 |
156153-52-5 |
|---|---|
分子式 |
C51H77NO15 |
分子量 |
944.2 g/mol |
IUPAC名 |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(methoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C51H77NO15/c1-12-27(2)46-30(5)18-19-50(67-46)24-37-21-36(66-50)17-16-29(4)45(28(3)14-13-15-35-26-60-48-44(54)34(25-57-9)20-38(49(55)63-37)51(35,48)56)64-42-23-40(59-11)47(32(7)62-42)65-41-22-39(58-10)43(31(6)61-41)52-33(8)53/h13-16,18-20,27-28,30-32,36-48,54,56H,12,17,21-26H2,1-11H3,(H,52,53)/b14-13+,29-16+,35-15+ |
InChIキー |
UKBRLBORLOJJOH-WJHOPLKNSA-N |
異性体SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)












